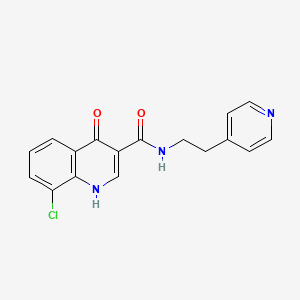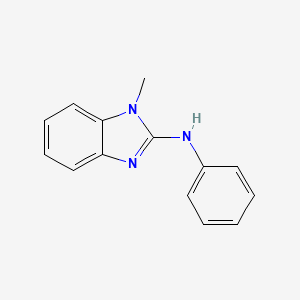![molecular formula C19H20F3N5O2 B10980823 N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980823.png)
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C17H13BrF3N3O2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach starts with the condensation of 2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethylamine with 4-(pyridin-2-yl)piperazine-1-carboxylic acid. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Condensation: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Cyclization: Cyclization reactions are often carried out in the presence of acid catalysts (e.g., sulfuric acid).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies employ efficient and scalable processes to synthesize this compound.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while substitution can lead to various derivatives.
科学的研究の応用
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
類似化合物との比較
, have gained attention due to their unique properties.
特性
分子式 |
C19H20F3N5O2 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-4-3-5-15(12-14)25-17(28)13-24-18(29)27-10-8-26(9-11-27)16-6-1-2-7-23-16/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChIキー |
AEKZECFGIGCMBT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B10980740.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10980748.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980756.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10980757.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide](/img/structure/B10980768.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10980785.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-valine](/img/structure/B10980788.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10980795.png)
![ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate](/img/structure/B10980796.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B10980797.png)


![(1S)-2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B10980815.png)
